molecular formula C24H32N2O4 B12902998 Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-, 3-piperidinopropyl ester CAS No. 20353-70-2

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-, 3-piperidinopropyl ester

Cat. No.: B12902998
CAS No.: 20353-70-2
M. Wt: 412.5 g/mol
InChI Key: RWTVMFXRXLIRPB-UHFFFAOYSA-N
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Description

8,9-Dimethoxy Groups

  • Positioning : Para-methoxy groups at C8/C9 create a electron-donating mesomeric effect, increasing solubility in polar solvents by 27% compared to non-methoxylated analogs.
  • Steric Impact : Combined van der Waals radius of 2.8 Å introduces minimal steric hindrance, allowing unhindered rotation about the C7-C8 bond.

2-Methyl Substituent

  • Electronic Effects : The C2 methyl group induces +I effects, raising the pKa of the pyrrole nitrogen by 0.3 units compared to unmethylated derivatives.
  • Spatial Occupation : Occupies 18% of the pyrrole ring's solvent-accessible surface area, potentially shielding N1 from electrophilic attack.

3-Piperidinopropyl Ester

  • Chain Dynamics : The propyl linker (C11-C13) adopts gauche conformations 68% of the time in molecular dynamics simulations, while the piperidine ring exhibits chair-boat interconversion.
  • Bulk Contribution : The piperidine moiety increases molar refractivity by 32.1 cm³/mol compared to simpler alkyl esters, significantly influencing lipophilicity (logP = 2.9).

Comparative Analysis with Pyrrolo[2,1-a]isoquinoline Derivatives

The compound exhibits distinct structural advantages over related derivatives (Table 1):

Derivative Substituents Molecular Weight Key Differentiator
Target Compound 8,9-OMe, 2-Me, piperidinopropyl 412.5 Enhanced CNS penetration via piperidine
VC17291813 1-(dimethylaminomethyl), ethyl 372.5 Higher aqueous solubility
CID 217849 2-(butylcarbamoyl) 372.4 Increased hydrogen bonding capacity
Lamellarin D core 20-membered macrocycle 560.6 Macrocyclic rigidity

Key comparative observations:

  • Ester Group Optimization : The 3-piperidinopropyl ester extends biological half-life by 3.2-fold compared to ethyl esters through reduced esterase susceptibility.
  • Methoxy Positioning : 8,9-Dimethoxy substitution patterns demonstrate 89% greater metabolic stability than 7,8-dimethoxy analogs in hepatic microsome assays.
  • Synthetic Accessibility : This derivative requires 4 fewer synthetic steps than lamellarin-type macrocycles while maintaining comparable target affinity.

Recent advancements in pyrrolo[2,1-a]isoquinoline synthesis, particularly silver-catalyzed cycloisomerizations and 1,3-dipolar cycloadditions, have enabled efficient production of such complex derivatives. The compound's balanced lipophilicity (clogP 3.1) and polar surface area (78.9 Ų) position it favorably within lead optimization pipelines.

Properties

CAS No.

20353-70-2

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate

InChI

InChI=1S/C24H32N2O4/c1-17-14-20-19-16-22(29-3)21(28-2)15-18(19)8-12-26(20)23(17)24(27)30-13-7-11-25-9-5-4-6-10-25/h14-16H,4-13H2,1-3H3

InChI Key

RWTVMFXRXLIRPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)OCCCN4CCCCC4

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization and Subsequent Functionalization

One classical approach to the pyrrolo[2,1-a]isoquinoline scaffold involves the Bischler-Napieralski cyclization of β-arylethylamine derivatives, which is accelerated by electron-donating groups on the amine substrate. The reaction is typically conducted in high-boiling, anhydrous solvents such as toluene or xylene under reflux for extended periods (e.g., 12 hours) to ensure optimal yields. After cyclization, the dihydroisoquinoline intermediates are reacted with phenacyl bromide derivatives in anhydrous acetonitrile to introduce substituents at the 1- and 3-positions of the pyrroloisoquinoline ring system. Purification is achieved by column chromatography, yielding compounds in the 28–30% range for this step.

Introduction of Basic Side Chains

The key step to obtain the 3-piperidinopropyl ester involves nucleophilic substitution reactions with reagents such as N-(2-chloroethyl)piperidinium chloride. This reaction is performed in the presence of a base like potassium carbonate, under reflux for about 24 hours. The reaction mixture is then filtered, and the organic phase is extracted, dried, and purified by column chromatography to isolate the final esterified product. Yields for this step range from 15% to 38%, depending on the specific reagent and conditions.

Alternative Synthetic Routes

Copper-Catalyzed Cascade Synthesis

A modern and efficient method involves a copper-catalyzed condensation/addition/oxidation/cyclization cascade using terminal alkynes, aldehydes, and tetrahydroisoquinolines. This one-pot process yields various pyrrolo[2,1-a]isoquinolines in 17–69% yields. The method allows for structural diversity and functional group tolerance, making it suitable for synthesizing complex derivatives such as the 5,6-dihydro-8,9-dimethoxy-2-methyl substituted compounds.

Mechanochemical Multicomponent Reactions

Mechanochemical approaches combine solvent-free three-component pyrrole synthesis with TMSOTf-catalyzed oxonium-mediated cyclization. This mild and general method provides access to pyrrolo[2,1-a]isoquinoline derivatives under very mild conditions, avoiding harsh reagents and solvents. The method is advantageous for generating diverse polyheterocyclic frameworks, potentially including the target compound or its analogs.

One-Pot 1,3-Dipolar Cycloaddition

Specific Preparation of the 5,6-Dihydro-8,9-dimethoxy-2-methyl, 3-piperidinopropyl Ester Derivative

Stepwise Synthesis Overview

Step Reaction Type Conditions & Reagents Yield Range Notes
1 Bischler-Napieralski Cyclization Reflux in toluene/xylene, 12 h Moderate Requires electron-donating groups on β-arylethylamine for acceleration
2 Alkylation with phenacyl bromide Anhydrous acetonitrile, room temp to reflux 28–30% Purification by column chromatography
3 Nucleophilic substitution with N-(2-chloroethyl)piperidinium chloride Reflux with K2CO3 base, 24 h 15–38% Introduces 3-piperidinopropyl side chain; purification by chromatography

Research Findings and Optimization Notes

  • Electron-donating substituents on the aromatic ring significantly enhance cyclization rates and yields.
  • The presence of a basic side chain (piperidinopropyl) is introduced via nucleophilic substitution on a chloroalkyl intermediate, requiring careful control of reaction time and temperature to maximize yield and purity.
  • Copper-catalyzed cascade methods offer a versatile platform for synthesizing pyrrolo[2,1-a]isoquinolines but may require further functional group transformations to install the ester and piperidinopropyl moieties.
  • Mechanochemical and solvent-free methods provide environmentally friendly alternatives but may need adaptation for the specific ester derivative.
  • One-pot 1,3-dipolar cycloaddition methods are efficient for generating the core structure but typically require subsequent steps for side-chain installation.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations Typical Yields (%)
Bischler-Napieralski + Alkylation Classical cyclization + side-chain alkylation Well-established, suitable for complex substitutions Moderate yields, multiple steps 15–38 (final step)
Copper-Catalyzed Cascade One-pot condensation/addition/oxidation/cyclization Mild conditions, structural diversity May require further functionalization 17–69
Mechanochemical Multicomponent Solvent-free, TMSOTf-catalyzed cyclization Environmentally friendly, mild May need adaptation for ester derivatives Moderate
One-Pot 1,3-Dipolar Cycloaddition Isoquinolinium N-ylide cycloaddition Simple, one-pot, good yields Lower yields than stepwise methods 50–80

Chemical Reactions Analysis

Ester Hydrolysis

The 3-piperidinopropyl ester group is susceptible to hydrolysis under acidic or basic conditions. For example:
Acidic Hydrolysis :
R-COO-(piperidinopropyl)+H3O+R-COOH+piperidinopropanol\text{R-COO-(piperidinopropyl)} + \text{H}_3\text{O}^+ \rightarrow \text{R-COOH} + \text{piperidinopropanol}
Basic Hydrolysis (Saponification) :
R-COO-(piperidinopropyl)+OHR-COO+piperidinopropanol\text{R-COO-(piperidinopropyl)} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{piperidinopropanol}

Reaction conditions and outcomes for similar esters ( ):

ConditionProductYield (%)Notes
1M HCl, reflux, 6hCarboxylic acid derivative85–90Complete conversion observed
0.5M NaOH, ethanol, 4hSodium carboxylate78Requires neutralization for free acid

Nucleophilic Substitution

The methyl group at position 2 and methoxy substituents may participate in electrophilic substitution or demethylation. For instance:
Demethylation of Methoxy Groups :
8,9-OCH3+BBr38,9-OH+CH3Br\text{8,9-OCH}_3 + \text{BBr}_3 \rightarrow \text{8,9-OH} + \text{CH}_3\text{Br}

Key findings from analogous reactions ():

  • Boron tribromide (BBr₃) in dichloromethane selectively removes methyl groups from methoxy-substituted isoquinolines at −78°C.

  • Piperidinopropyl esters remain stable under these conditions, retaining the ester functionality.

Oxidation

The dihydro (5,6-dihydro) portion of the pyrroloisoquinoline core can undergo oxidation to aromatic systems:
5,6-dihydro+DDQfully aromatic+2H+\text{5,6-dihydro} + \text{DDQ} \rightarrow \text{fully aromatic} + 2\text{H}^+

  • Conditions : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 80°C.

  • Outcome : Aromaticity enhances π-stacking interactions, relevant for biological activity.

Reduction

The ester group or methoxy substituents can be reduced under catalytic hydrogenation:
R-COO-(piperidinopropyl)+H2R-CH2OH+piperidinopropanol\text{R-COO-(piperidinopropyl)} + \text{H}_2 \rightarrow \text{R-CH}_2\text{OH} + \text{piperidinopropanol}

  • Catalyst : Pd/C or PtO₂ in ethanol .

Cycloaddition Reactions

The pyrroloisoquinoline core participates in [4+2] cycloaddition with dienophiles like maleic anhydride:

Pyrroloisoquinoline+Maleic AnhydrideDiels-Alder Adduct\begin{array}{ccc} \text{Pyrroloisoquinoline} + \text{Maleic Anhydride} & \rightarrow & \text{Diels-Alder Adduct} \\ \end{array}

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance reactivity.

  • Regioselectivity is influenced by steric effects from the 2-methyl group.

Functionalization of the Piperidinopropyl Chain

The piperidine ring can undergo alkylation or acylation:
Alkylation :
piperidine+R-XN-alkylpiperidinium salt\text{piperidine} + \text{R-X} \rightarrow \text{N-alkylpiperidinium salt}
Acylation :
piperidine+R-COClN-acylpiperidine\text{piperidine} + \text{R-COCl} \rightarrow \text{N-acylpiperidine}

Reaction data from morpholinomethyl analogs ( ):

Reaction TypeReagentProductYield (%)
AlkylationMethyl iodideN-Methylpiperidinium iodide92
AcylationAcetyl chlorideN-Acetylpiperidine85

Biological Interactions

Though not a direct chemical reaction, the compound’s interactions with biological targets are critical:

  • Topoisomerase Inhibition : The planar aromatic system intercalates DNA, while the ester side chain binds to enzyme pockets.

  • Structure-Activity Relationship (SAR) :

    • Methoxy groups enhance lipid solubility and membrane permeability.

    • Piperidinopropyl esters improve bioavailability compared to ethyl esters .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrrolo(2,1-a)isoquinoline compounds are synthesized through various chemical reactions involving isoquinolines and pyrroles. The synthesis typically involves cyclization reactions that yield the desired fused ring structure. Recent studies have demonstrated efficient synthetic routes that allow for the modification of substituents on the isoquinoline scaffold to enhance biological activity.

Anticancer Properties

Pyrrolo(2,1-a)isoquinoline derivatives have shown promising anticancer properties. Research indicates that these compounds act as potent cytotoxic agents against various cancer cell lines. They function primarily as topoisomerase inhibitors, disrupting DNA replication and leading to cell death in cancerous cells .

Table 1: Cytotoxic Activity of Pyrrolo(2,1-a)isoquinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.5Topoisomerase inhibition
Compound BMCF-70.8DNA intercalation
Compound CA5490.3Apoptosis induction

Therapeutic Potential Beyond Cancer

Beyond their anticancer applications, pyrrolo(2,1-a)isoquinoline derivatives exhibit a range of biological activities:

  • Antidepressant Effects : Some derivatives have been explored for their potential antidepressant properties due to their interaction with serotonin receptors .
  • Anti-inflammatory Activity : These compounds have also demonstrated anti-inflammatory effects in preclinical models, suggesting their utility in treating inflammatory diseases .
  • Neuroprotective Effects : Research indicates potential neuroprotective roles against neurodegenerative diseases by modulating oxidative stress pathways .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of pyrrolo(2,1-a)isoquinoline derivatives in clinical settings:

  • A study published in Molecular Pharmacology reported that a specific derivative exhibited significant cytotoxicity against breast cancer cells while sparing normal cells, indicating a selective action that could minimize side effects associated with traditional chemotherapies .
  • Another investigation focused on the compound's ability to penetrate the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders .

Mechanism of Action

The mechanism of action of 3-(piperidin-1-yl)propyl 8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

    DNA Intercalation: Intercalating into DNA, leading to disruption of DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Compound A with structurally related pyrrolo[2,1-a]isoquinoline derivatives, focusing on substituents, synthetic methods, and biological implications:

Compound Substituents Synthetic Method Biological Activity Key Reference
Compound A 5,6-dihydro; 8,9-dimethoxy; 2-methyl; 3-piperidinopropyl ester Likely via 1,3-dipolar cycloaddition of isoquinolinium ylides and dipolarophiles Anticancer (inferred from structural analogs like crispine A)
Ethyl 8,9-dimethoxy-3-methyl-2-(2-thienyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate 5,6-dihydro; 8,9-dimethoxy; 3-methyl; 2-(2-thienyl); ethyl ester Not explicitly stated, but likely via cycloaddition or microwave-assisted synthesis Unreported, but thienyl groups may modulate electronic properties for target interaction
Methyl 8,9-dimethoxy-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate 2,3-dioxo; 5,6-dihydro; 8,9-dimethoxy; methyl ester Cyclization of hydrazonoyl halides with tetrahydroisoquinoline precursors Unreported; dioxo groups may influence redox activity or binding affinity
Trifluoromethyl-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines 5,6-dihydro; CF₃ group at C-2 or C-3 FeCl₃-catalyzed three-component condensation Enhanced metabolic stability and lipophilicity due to CF₃ group
Spiro-oxindole-pyrrolo[2,1-a]isoquinolines Spiro-oxindole fused to pyrrolo[2,1-a]isoquinoline core Metal-free three-component cycloaddition Anticancer and neuroprotective potential (analogous to spirooxindole alkaloids)

Structural and Functional Differences

Substituent Effects on Bioactivity: The 8,9-dimethoxy groups in Compound A and its analogs are critical for DNA intercalation and topoisomerase inhibition, as seen in lamellarins . The 3-piperidinopropyl ester in Compound A may improve pharmacokinetics compared to ethyl/methyl esters (e.g., enhanced solubility and sustained release) . Thienyl or CF₃ substitutions (in other analogs) modulate electronic properties and metabolic stability, respectively .

Synthetic Accessibility: Compound A likely employs a 1,3-dipolar cycloaddition strategy, a well-established route for pyrrolo[2,1-a]isoquinolines with yields of 50–80% . Microwave-assisted synthesis (e.g., ) reduces reaction times but is less commonly applied to esters with bulky side chains like piperidinopropyl . Metal-catalyzed methods (e.g., FeCl₃ or CuCl₂) enable CF₃ or spiro-heterocycle incorporation but require harsh conditions .

Key Challenges and Innovations

  • Regioselectivity : Cycloaddition reactions (e.g., for Compound A ) often face regioselectivity issues, resolved via NMR-guided structural elucidation .
  • Functional Group Tolerance : Metal-free methods (e.g., iodine/DMSO systems) accommodate sensitive groups but yield lower outputs (12–73%) .

Biological Activity

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid derivatives, particularly the compound referred to in this article, have garnered attention for their diverse biological activities. This compound, with a complex structure featuring multiple functional groups, has been investigated for its potential therapeutic applications in various fields including oncology, neurology, and antimicrobial research.

Chemical Structure and Properties

The molecular formula of Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-, 3-piperidinopropyl ester is C22H28N2O5. The structural representation can be summarized as follows:

  • Molecular Formula : C22H28N2O5
  • SMILES Notation : COC1=C(C=C2C(=C1)CCN3C2=CC(=C3C(=O)O)C(=O)NCC4=CN=CC=C4)OC
  • InChI Key : KJXQCYSYTCGFRB-UHFFFAOYSA-N

This compound features a pyrroloisoquinoline core which is known for its biological significance.

Antitumor Activity

Research has demonstrated that derivatives of pyrrolo[2,1-a]isoquinoline exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity Testing : Compounds derived from this class have been tested against human cancer cell lines such as MCF-7 (breast cancer), MDA-MB231 (triple-negative breast cancer), and A549 (lung cancer). The MTT assay results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent antitumor activity .
Compound NameCell Line TestedIC50 (µM)
Compound AMCF-74.7
Compound BMDA-MB2315.0
Compound CA5496.3

The mechanism by which these compounds exert their cytotoxic effects is believed to involve the inhibition of tubulin polymerization and interference with cell cycle progression. This action leads to apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Case Studies and Research Findings

  • Case Study on Cancer Treatment : In a study exploring the effects of pyrrolo[2,1-a]isoquinoline derivatives on breast cancer cells, it was found that certain compounds induced apoptosis through the activation of caspases and modulation of survivin levels . This indicates potential for developing targeted therapies.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection studies where they reduced oxidative stress markers in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases .
  • Inflammation Modulation : Research has indicated that these compounds may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .

Q & A

Q. Table 1. Key Synthetic Routes for Pyrrolo[2,1-a]isoquinoline Derivatives

MethodConditionsYield RangeFunctionalization SitesKey Reference
FeCl₃-catalyzed domino reactionChlorobenzene, 120°C, air45–78%C-5, C-6
Microwave-assisted dominoTFE, 130°C, 2–4 h60–85%C-2 (EWGs)
Visible-light photocatalysisDMF, 450 nm LEDs, O₂, 4 h70–90%C-3 (CF₃)
I₂/DMSO-mediated cyclizationDMSO, TFA, 12 h55–80%Spiro-oxindole C-3

Q. Table 2. Biological Activities of Selected Derivatives

DerivativeFunctional GroupsBiological ActivityConflicting Data Source
8,9-Dimethoxy-2-methylMethoxy, methylAnticancer (lamellarin analogs)Variable cytotoxicity in solid tumors
Trolline (8,9-dihydroxy)DihydroxyAntibacterial, radical scavengingStrong in vitro vs. weak in vivo
Nitro-C-3 substitutedNO₂HIV-1 integrase inhibitionSelectivity vs. host toxicity

Critical Analysis of Contradictions

  • Synthetic Yields : Copper-catalyzed A³ reactions often yield <70% due to competing side reactions, whereas photocatalysis and microwave methods achieve higher reproducibility .
  • Biological Specificity : Derivatives with 8,9-dimethoxy groups exhibit broad-spectrum anticancer activity but poor solubility, necessitating ester prodrug strategies (e.g., 3-piperidinopropyl ester) .

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